Cas no 1448027-84-6 ({4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine)

{4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine 化学的及び物理的性質
名前と識別子
-
- {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine
- 5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole
- {[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]SULFAMOYL}DIMETHYLAMINE
- VU0547884-1
- AKOS024554904
- 1448027-84-6
- F6412-2393
-
- インチ: 1S/C13H16N2O5S/c1-15(2)21(16,17)14-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9,14H,7-8,10H2,1-2H3
- InChIKey: WLSRDJCIQNFPSD-UHFFFAOYSA-N
- ほほえんだ: S(NCC#CCOC1C=CC2=C(C=1)OCO2)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 312.07799279g/mol
- どういたいしつりょう: 312.07799279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 85.5Ų
{4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6412-2393-2μmol |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-1mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-15mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-2mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-50mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-20μmol |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-5μmol |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-20mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-40mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6412-2393-4mg |
{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]sulfamoyl}dimethylamine |
1448027-84-6 | 4mg |
$66.0 | 2023-09-09 |
{4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine 関連文献
-
2. Back matter
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
4. Back matter
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
{4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamineに関する追加情報
Introduction to {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine and Its Applications in Modern Chemical Biology
{4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine is a sophisticated organic compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 1448027-84-6, has garnered significant attention in the field of chemical biology due to its potential applications in drug discovery and molecular research. The presence of a benzodioxolyl moiety and a sulfamoyl group appended to a butynyl backbone imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules.
The benzodioxolyl group, also known as the 1,3-benzodioxole or oxetane derivative, is a prominent structural motif in various pharmacologically active compounds. Its aromatic nature and ability to engage in hydrogen bonding interactions make it an attractive component in the development of targeted therapeutics. In particular, derivatives of benzodioxole have been extensively studied for their roles in modulating neurological and cardiovascular functions. The specific substitution pattern at the 5-position of the benzodioxolyl ring in {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine introduces additional layers of complexity and functionality, enhancing its potential as a pharmacophore.
The sulfamoyl group (-SO₂NH₂) is another critical feature of this compound, contributing to its ability to interact with biological targets through both electrostatic and hydrogen bonding mechanisms. Sulfamoylated compounds are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfamoyl moiety into the butynyl scaffold of {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine likely enhances its solubility and bioavailability, facilitating its absorption and distribution within biological systems.
The butynyl group (C₄H₃≡CH₂) serves as an alkyne-based linker that can participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. This reactivity allows for further functionalization of the compound, enabling the creation of libraries of derivatives with tailored properties. Such synthetic flexibility is particularly valuable in drug discovery pipelines, where iterative optimization is often required to achieve desired pharmacological profiles.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine. Molecular docking studies have been instrumental in identifying potential binding interactions with target proteins, providing insights into how this compound may exert its effects at the molecular level. These computational approaches complement experimental efforts by allowing researchers to screen large compound libraries efficiently and prioritize candidates for further investigation.
In vitro studies have begun to explore the pharmacological potential of {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine across various disease models. Initial results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The benzodioxolyl and sulfamoyl groups are particularly noteworthy for their ability to modulate enzyme activity through direct binding or allosteric effects. Further research is needed to fully elucidate the mechanism(s) of action and optimize conditions for therapeutic application.
The synthesis of {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these challenges efficiently. Techniques such as transition-metal-catalyzed coupling reactions and palladium-mediated transformations have streamlined the construction of intricate molecular frameworks. These advancements not only improve yield but also enhance scalability for larger-scale production or library synthesis efforts.
The growing interest in natural product-inspired scaffolds has also influenced the design of {4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn}-derived compounds. Natural products often serve as inspiration for drug discovery due to their rich structural diversity and well-documented biological activities. By leveraging elements from natural product structures while incorporating synthetic modifications for improved pharmacokinetic properties, researchers can develop novel therapeutics with enhanced efficacy and reduced side effects.
The future prospects for {4-(2H-1,3-benzodioxol-oxy)-butin}-based compounds are promising given their unique structural features and potential biological activities. Continued investigation into their mechanisms of action will be crucial for translating preclinical findings into clinical applications. Collaborative efforts between synthetic chemists and biologists will be essential for maximizing the therapeutic potential of these compounds through interdisciplinary approaches.
1448027-84-6 ({4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine) 関連製品
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)
- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)
- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)
- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)